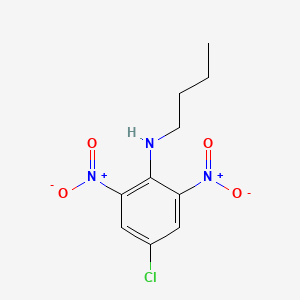

N-Butyl-4-chloro-2,6-dinitroaniline

Description

N-Butyl-4-chloro-2,6-dinitroaniline is a nitroaromatic compound characterized by a dinitro-substituted aniline core with a chlorine atom at the para position (C4) and an N-butyl substituent. These compounds typically exhibit herbicidal or dye-intermediate functionalities, with substituents dictating their chemical behavior and environmental impact .

Properties

CAS No. |

61511-72-6 |

|---|---|

Molecular Formula |

C10H12ClN3O4 |

Molecular Weight |

273.67 g/mol |

IUPAC Name |

N-butyl-4-chloro-2,6-dinitroaniline |

InChI |

InChI=1S/C10H12ClN3O4/c1-2-3-4-12-10-8(13(15)16)5-7(11)6-9(10)14(17)18/h5-6,12H,2-4H2,1H3 |

InChI Key |

WYFVJHSWDXGMCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of N-Alkylated Intermediates

The most cited method involves nitrating pre-formed N-butyl-4-chloroaniline. This two-step process begins with the alkylation of 4-chloroaniline using butyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C, achieving monoalkylation yields of 70–85%. Subsequent nitration employs a ternary nitrating system (HNO₃/H₂SO₄/H₂O = 50:35:15 wt%) at 0–5°C, introducing nitro groups at the 2 and 6 positions. The reaction’s regioselectivity stems from the deactivating effect of the N-butyl group, which directs nitration to the meta positions relative to the amine.

Key parameters:

- Nitration temperature: <10°C prevents polynitration byproducts.

- Acid ratio: Excess H₂SO₄ enhances nitronium ion (NO₂⁺) concentration, critical for complete dinitration.

Post-reaction, the crude product is denitrosated using ammonium sulfamate to convert residual N-nitroso impurities (<5%) to the target amine. Final purification via recrystallization from ethanol/water yields 88–92% pure this compound.

Diazotization-Nitration Cascade

An alternative route starts with 4-chloroaniline, which undergoes diazotization to form 1,2-bis(4-chlorophenyl)diazene using MnO₂ in refluxing toluene. Nitration of the diazene derivative in fuming HNO₃ (90%) and H₂SO₄ (96%) at 120°C for 4 hours yields 4-chloro-2,6-dinitroaniline, followed by N-alkylation with butyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH, 50°C).

Advantages:

- Diazotization stabilizes the aromatic ring, permitting high-temperature nitration without decomposition.

- Phase-transfer catalysis circumvents the need for anhydrous conditions, simplifying alkylation.

Limitations:

Phenol-Based Synthesis via Nucleophilic Aromatic Substitution

Adapted from pendimethalin production, this method nitrates 4-chlorophenol to 2,6-dinitro-4-chlorophenol using HNO₃/H₂SO₄ (1:3 v/v) at 40°C. The phenolic -OH is then converted to a methoxy group (CH₃I, K₂CO₃) or chloride (POCl₃, DMF) to enhance leaving-group ability. Reaction with N-butylamine in dichloromethane at 25°C for 24 hours facilitates nucleophilic substitution, driven by the electron-withdrawing nitro groups.

Reaction mechanism:

$$

\text{2,6-dinitro-4-chlorophenyl ether} + \text{N-butylamine} \xrightarrow{\text{LiCl catalyst}} \text{this compound} + \text{ROH}

$$

Lithium chloride stabilizes the transition state, achieving 78–86% substitution efficiency.

Comparative Analysis of Synthetic Routes

Scaling considerations:

- Direct nitration is preferred for industrial production due to fewer steps and higher yields.

- Phenol-based routes are advantageous for analogs requiring varied N-alkyl groups but necessitate hazardous chlorination.

Experimental Optimization and Challenges

Nitration Regioselectivity Control

The position of nitro groups is dictated by the directing effects of existing substituents. In N-butyl-4-chloroaniline, the -NHBu group is weakly activating (due to alkylation), favoring nitration at the 2 and 6 positions meta to the amine. Computational studies suggest that steric hindrance from the tert-butyl group in related compounds further enhances para-substitution, but this effect is negligible in linear N-alkyl chains.

Byproduct Formation and Mitigation

Common byproducts include:

Solvent and Catalyst Selection

- Nitration solvents: Sulfuric acid serves as both catalyst and solvent, protonating the aromatic ring to enhance electrophilic attack.

- Alkylation catalysts: Phase-transfer agents (e.g., tetrabutylammonium bromide) enable homogeneous reactions between aqueous NaOH and organic alkyl halides, improving reaction rates 3–5 fold.

Industrial-Scale Production Protocols

Pilot Plant Procedure (Direct Nitration Method)

- Alkylation: Charge 4-chloroaniline (1.0 eq), butyl bromide (1.2 eq), and K₂CO₃ (1.5 eq) into a refluxing ethanol/water (3:1) mixture. Maintain at 75°C for 8 hours.

- Workup: Filter, wash with 5% HCl to remove unreacted aniline, and recrystallize N-butyl-4-chloroaniline from n-hexane (yield: 82%).

- Nitration: Add the alkylated intermediate to pre-cooled HNO₃/H₂SO₄ (50:35:15 wt%) at 0°C. Stir for 6 hours, quench on ice, and extract with dichloromethane.

- Purification: Wash organic layer with NaHCO₃, dry over MgSO₄, and evaporate to obtain crude product. Recrystallize from ethanol (yield: 90%).

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-chloro-2,6-dinitroaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an organic solvent.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

N-Butyl-4-chloro-2,6-dinitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-4-chloro-2,6-dinitroaniline involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in various applications .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and their implications:

Key Observations :

- Chlorine at C4 (vs. t-butyl in Butralin) introduces electron-withdrawing effects, which may enhance reactivity in substitution reactions or toxicity .

Physical-Chemical Properties

*Inferred from analogs.

Research Findings and Data Gaps

- Toxicity Data : While 2-chloro-4,6-dinitroaniline is classified as a skin sensitizer (HS Code 29214200), the target compound’s toxicity profile remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.